molecular formula C21H18F4N4O2 B2829040 3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034381-28-5

3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2829040
CAS No.: 2034381-28-5
M. Wt: 434.395
InChI Key: MIYRMDRQLGNPJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core substituted with a trifluoromethyl group at position 6, a 4-fluorophenoxy moiety at position 3, and a benzamide group linked via a methylene bridge. The tetrahydro configuration of the pyridine ring enhances conformational stability, while the trifluoromethyl group improves lipophilicity and metabolic resistance .

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O2/c22-15-5-7-16(8-6-15)31-17-3-1-2-13(10-17)20(30)26-11-19-28-27-18-9-4-14(12-29(18)19)21(23,24)25/h1-3,5-8,10,14H,4,9,11-12H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYRMDRQLGNPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The compound 3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide plays a significant role in biochemical reactions. It has been found to interact with various enzymes and proteins, influencing their function and activity. The nature of these interactions is complex and can vary depending on the specific biomolecules involved.

Biological Activity

The compound 3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the trifluoromethyl and triazole moieties, suggest various pharmacological applications. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure

The chemical structure of the compound is characterized by:

  • A 4-fluorophenoxy group
  • A trifluoromethyl group attached to a tetrahydro-triazole ring
  • A benzamide backbone

This combination of functional groups is hypothesized to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets such as enzymes and receptors. The presence of the triazole ring is particularly significant due to its role in modulating protein interactions and enzymatic activities.

Anticancer Activity

Several studies have explored the anticancer potential of triazole-containing compounds. For instance, compounds with a similar triazole scaffold have been shown to inhibit polo-like kinase 1 (Plk1), a target involved in cell division and tumor growth. The inhibition of Plk1 can lead to reduced proliferation of cancer cells .

Enzyme Inhibition

The compound may exhibit inhibitory effects on specific kinases involved in signaling pathways that regulate cell proliferation and survival. The trifluoromethyl group is known to enhance binding affinity and selectivity towards these targets .

Case Studies

  • In vitro Studies :
    • A study demonstrated that a related triazole compound exhibited an IC50 value of approximately 4.38 μM against Plk1 . This suggests that our compound may have comparable or enhanced potency.
  • In vivo Studies :
    • Animal models treated with similar triazole derivatives showed significant tumor regression, indicating potential therapeutic efficacy .

Data Tables

Compound NameIC50 (μM)TargetReference
Triazole Derivative A4.38 ± 0.41Plk1
Triazole Derivative B>50Unknown

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of this compound. Initial assessments suggest moderate solubility and favorable metabolic stability due to the presence of the trifluoromethyl group, which may reduce susceptibility to metabolic degradation .

Scientific Research Applications

Therapeutic Applications

  • Neurokinin-3 Receptor Antagonism :
    • The compound has been identified as a selective antagonist to the neurokinin-3 receptor (NK-3), which plays a significant role in various central nervous system (CNS) disorders. Research indicates that antagonists of NK-3 can be beneficial in treating conditions such as depression, anxiety, and psychotic disorders .
  • Cancer Treatment :
    • Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of triazolo-pyridine have shown promise in inhibiting the growth of colon cancer cells . The specific application of this compound in cancer therapy remains a subject of ongoing research.
  • Inflammatory Disorders :
    • The anti-inflammatory properties associated with triazolo-pyridine derivatives suggest potential applications in treating inflammatory diseases. This includes conditions like irritable bowel syndrome and other gastrointestinal disorders .

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompound StudiedApplicationFindings
N-acyl derivativesCNS disordersEffective as NK-3 antagonists
Triazolo derivativesCancer treatmentInhibited growth in colon cancer cell lines
Triazolo-pyrazineInflammatory diseasesDemonstrated anti-inflammatory effects

Synthesis and Mechanism of Action

The synthesis of 3-(4-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide involves multi-step organic reactions that include the formation of the triazolo-pyridine core and subsequent functionalization with fluorinated phenoxy groups. The mechanism by which this compound exerts its biological effects is hypothesized to involve modulation of neurotransmitter systems and inhibition of specific signaling pathways associated with cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Target Compound vs. Triazolo-Pyridine Derivatives ()

describes compounds with the same triazolo-pyridine core but differing substituents:

  • N-(2-Amino-6-methylphenyl)-5-fluoro-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzamide: Features a 5-fluoro and 3-oxo group on the triazolo-pyridine ring, with a benzamide linked to an aminophenyl group.
  • Key Differences: The target compound lacks the 3-oxo group but includes a 4-fluorophenoxy substituent, which may enhance π-π stacking interactions in target binding. The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 3-oxo analog (logP ~2.8) .
Target Compound vs. Triazolo-Pyridazine Derivatives ()

The compound in -methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide, replaces the pyridine ring with pyridazine. This alters electronic properties and binding affinity due to the additional nitrogen atom. The sulfanyl linker in may reduce metabolic stability compared to the methylene bridge in the target compound .

Fluorinated Substituents

Target Compound vs. Pyrazolo[3,4-d]Pyrimidine Analogs ()

Example 53 in (mass 589.1 [M+1]) incorporates a 5-fluoro-3-(3-fluorophenyl)-4-oxochromenyl group. The chromenyl group in may confer fluorescence properties useful in imaging but adds complexity to synthesis .

Target Compound vs. Imidazo[1,2-a]Pyrimidine Derivatives ()

3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide () shares the fluorobenzamide motif but uses an imidazo-pyrimidine core. The imidazole ring increases basicity (pKa ~6.5) compared to the triazolo-pyridine core (pKa ~4.8), affecting solubility and absorption .

Metabolic Stability
  • The trifluoromethyl group in the target compound likely reduces oxidative metabolism compared to non-fluorinated analogs (e.g., ’s bromoimidazo-pyridine derivatives) .
  • ’s synthesis route for N-(benzyloxy)-4-(trifluoromethyl)benzamide uses trichloroisocyanuric acid (TCICA), a reagent prone to generating impurities. In contrast, the target compound’s synthesis (inferred from ) may employ milder conditions, improving scalability .
Molecular Properties
Property Target Compound Analog (Example 53)
Molecular Weight ~463.4 g/mol ~480.5 g/mol 589.1 g/mol
logP (Estimated) 3.2 2.8 4.1
Key Substituents 4-Fluorophenoxy, CF3 3-Oxo, 5-Fluoro Chromenyl, Fluorophenyl
Therapeutic Potential Kinase inhibition? Diabetes (DPP-4 related) Anticancer?

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Prioritize reaction condition control (e.g., ice-bath cooling during exothermic steps, anhydrous solvents like CH₃CN) to minimize side reactions .
  • Use sequential purification techniques: column chromatography for intermediates and recrystallization for final products. Monitor via TLC and HPLC .
  • Conduct hazard assessments for reagents like trifluoromethyl benzoyl chloride, which require strict ventilation and PPE .

Q. Which analytical techniques are most reliable for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR (¹H/¹³C): Resolve structural ambiguities, especially for trifluoromethyl and fluorophenoxy groups. Use deuterated DMSO for solubility challenges .
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular weight and detect impurities below 0.5% .
  • FT-IR: Identify functional groups like amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations .

Advanced Research Questions

Q. How can researchers reconcile conflicting mutagenicity data observed in Ames testing for structurally related compounds?

Methodological Answer:

  • Perform Ames II testing with tailored S9 metabolic activation to assess strain-specific mutagenicity (e.g., TA98 vs. TA100) .
  • Compare results to structurally similar compounds (e.g., benzyl chloride analogs) to contextualize risk levels .
  • Use computational toxicity prediction tools (e.g., Derek Nexus) to identify mutagenic substructures for targeted modifications .

Q. What strategies mitigate thermal decomposition of the compound during storage or experimental handling?

Methodological Answer:

  • DSC Analysis: Determine decomposition onset temperature (e.g., >100°C) to establish safe storage thresholds .
  • Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation. Avoid freeze-thaw cycles .
  • Use stabilizers like BHT (0.01% w/w) in aprotic solvents (e.g., DMF) during kinetic studies .

Q. How can computational methods aid in identifying biological targets for this compound?

Methodological Answer:

  • Perform molecular docking (AutoDock Vina) against kinase or GPCR libraries, leveraging the triazolo-pyridine core’s affinity for ATP-binding pockets .
  • Validate predictions with SPR (surface plasmon resonance) binding assays, focusing on ΔG values ≤ -8 kcal/mol for high-affinity targets .
  • Cross-reference with transcriptomic data (e.g., LINCS L1000) to prioritize pathways like apoptosis or inflammation .

Q. How should researchers address discrepancies in spectral data interpretation for the triazolo-pyridine core?

Methodological Answer:

  • Assign anomeric effects in NMR: Use 2D NOESY to differentiate axial vs. equatorial proton environments in the tetrahydro-pyridine ring .
  • For ambiguous MS fragments, employ tandem MS/MS with collision-induced dissociation (CID) to map cleavage patterns .
  • Cross-validate with X-ray crystallography when single crystals are obtainable (e.g., slow diffusion of pentane into DCM solutions) .

Q. What approaches resolve solubility limitations in pharmacological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Measure logP via HPLC (C18 column, isocratic MeCN/H₂O) to guide solvent selection. Ideal logP for cell-based assays: 2–4 .
  • For in vivo studies, formulate as nanoemulsions (≤200 nm particle size) using PEGylated lipids .

Q. How to resolve contradictions in proposed reaction pathways for triazolo-pyridine ring formation?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Vary temperature (0°C vs. reflux) to isolate intermediates (e.g., Schiff bases vs. cyclized products) .
  • Use DFT calculations (Gaussian 16) to model activation energies for competing pathways (e.g., [1,5]-hydride shifts vs. nucleophilic attacks) .
  • Validate with isotopic labeling (²H/¹³C) to trace regioselectivity in cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.